molecular formula C8H12N2O B13173971 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one

3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13173971
M. Wt: 152.19 g/mol
InChI Key: FNPNMHROGDAYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C₈H₁₂N₂O. This compound is part of the pyridinone family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one typically involves the reaction of enamino ketones with ammonium acetate. The enamino ketones are obtained by heating benzene solutions of 1,3-dicarbonyl compounds with ammonium acetate . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced equipment and controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted pyridinones and amine derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different scientific fields .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-amino-6-ethyl-1-methylpyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-3-6-4-5-7(9)8(11)10(6)2/h4-5H,3,9H2,1-2H3

InChI Key

FNPNMHROGDAYMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C(=O)N1C)N

Origin of Product

United States

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